

An In-depth Technical Guide to Bromo-PEG5bromide as a Homobifunctional Crosslinker

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Compound of Interest		
Compound Name:	Bromo-PEG5-bromide	
Cat. No.:	B1667895	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide is a homobifunctional crosslinking agent characterized by a central polyethylene glycol (PEG) spacer of five units, flanked by a reactive bromide group at each terminus. This symmetrical architecture allows for the covalent linkage of two molecules possessing nucleophilic functional groups. The bromide ions serve as excellent leaving groups, facilitating nucleophilic substitution reactions, particularly with thiol groups found in the cysteine residues of proteins.

The incorporation of a discrete PEG linker imparts several advantageous properties to the crosslinker and the resulting conjugate. The hydrophilic nature of the PEG chain enhances the water solubility of the crosslinker and can help to mitigate aggregation of the conjugated biomolecules. Furthermore, the defined length of the PEG5 spacer provides a precise spatial separation between the linked molecules, which can be critical for maintaining their biological activity. These characteristics make **Bromo-PEG5-bromide** a valuable tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs (Proteolysis Targeting Chimeras), and the formation of protein-protein conjugates.[1][2][3]

Physicochemical Properties

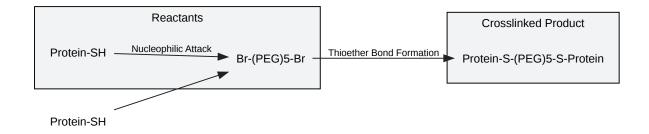


A summary of the key physicochemical properties of **Bromo-PEG5-bromide** is presented in the table below. This data is essential for calculating molar quantities for crosslinking reactions and for understanding the physical characteristics of the reagent.

Property	Value	Reference(s)
Chemical Formula	C12H24Br2O5	[4]
Molecular Weight	408.12 g/mol	[4]
CAS Number	67705-77-5	[4]
Appearance	Light yellow to yellow liquid	[1][4]
Purity	Typically ≥95%	[4]
Storage Conditions	Store at -20°C for long-term stability	[1][5]

Reaction Mechanism

The primary reaction mechanism for **Bromo-PEG5-bromide** as a crosslinker involves a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atoms adjacent to the bromide groups are susceptible to attack by nucleophiles, such as the thiol group (-SH) of a cysteine residue. The bromide ion is an effective leaving group, facilitating the formation of a stable thioether bond.



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Caption: General reaction scheme of **Bromo-PEG5-bromide** with protein thiols.



Experimental Protocols

While specific protocols for **Bromo-PEG5-bromide** are not extensively detailed in the public domain, a general procedure for crosslinking thiol-containing molecules, such as proteins with accessible cysteine residues, can be adapted from established bioconjugation techniques.[6][7] The following is a representative protocol that serves as a starting point for optimization.

Materials

- Bromo-PEG5-bromide
- Protein or other thiol-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH range of 7.2-8.5.[7]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the Bromo-PEG5-bromide.
- Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
- Desalting column or dialysis equipment for purification.

General Crosslinking Procedure

- Preparation of Reagents:
 - Prepare a stock solution of Bromo-PEG5-bromide in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.
 - Prepare the protein solution in a non-amine and non-thiol containing buffer at a pH between 7.2 and 8.5.[7] The optimal protein concentration should be determined empirically but typically ranges from 1-10 mg/mL.
- Crosslinking Reaction:
 - Add the desired molar excess of the Bromo-PEG5-bromide stock solution to the protein solution. A starting point for optimization is a 10-50 fold molar excess of the crosslinker to the protein.[8]



- Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined experimentally.
- Quenching the Reaction:
 - To stop the crosslinking reaction, add a quenching reagent with a free thiol group, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in excess of the initial amount of Bromo-PEG5-bromide.
- Purification:
 - Remove the excess crosslinker and quenching reagent by desalting chromatography or dialysis against a suitable buffer.
- Analysis:
 - Analyze the crosslinked product using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques such as mass spectrometry.

Applications

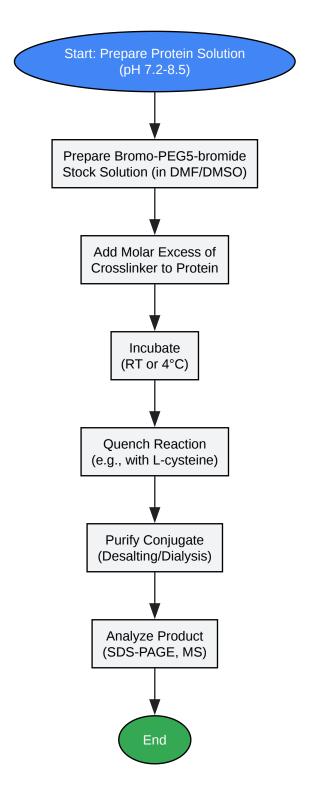
Bromo-PEG5-bromide is a versatile tool in several areas of research and drug development:

- Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.[3] The homobifunctional nature allows for the linkage of antibody fragments or other protein-based carriers to cytotoxic payloads.
- PROTACs: In the synthesis of PROTACs, the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][9]
- Protein-Protein Conjugation: This crosslinker can be used to study protein-protein interactions by covalently linking interacting partners.

Logical Workflow for Homobifunctional Crosslinking



The following diagram illustrates the logical steps involved in a typical homobifunctional crosslinking experiment.



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Caption: A typical experimental workflow for protein crosslinking.



Quantitative Data and Optimization

Quantitative data on the efficiency and kinetics of crosslinking with **Bromo-PEG5-bromide** is not extensively available in peer-reviewed literature. Therefore, optimization of the reaction conditions is critical for successful conjugation.

Key Optimization Parameters:

- Molar Ratio of Crosslinker to Protein: A higher molar excess of the crosslinker can increase
 the reaction efficiency but also raises the risk of intramolecular crosslinking or modification of
 multiple sites on a single protein. A titration from a 10-fold to a 500-fold molar excess is a
 reasonable starting range for optimization.[8]
- pH: The reaction with thiols is favored at a slightly alkaline pH (7.2-8.5), where the thiol group is more nucleophilic.[7]
- Reaction Time and Temperature: Longer incubation times and higher temperatures can
 increase the yield but may also lead to protein degradation or non-specific reactions. These
 parameters should be optimized to balance efficiency with protein stability.
- Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking,
 while lower concentrations may favor intramolecular crosslinking.

The table below summarizes key parameters to consider for reaction optimization.



Parameter	Recommended Range	Considerations
рН	7.2 - 8.5	Balances thiol nucleophilicity with protein stability.[7]
Molar Excess	10x - 500x	Higher ratios may increase efficiency but also non-specific reactions.[8]
Reaction Time	30 min - 4 hours	Should be optimized to maximize yield while minimizing protein degradation.[7]
Temperature	4°C - Room Temp.	Lower temperatures can help maintain protein integrity during longer incubations.[7]

Conclusion

Bromo-PEG5-bromide is a valuable homobifunctional crosslinker for a variety of bioconjugation applications. Its key advantages include the formation of stable thioether bonds, the enhanced solubility and reduced aggregation imparted by the PEG spacer, and a well-defined linker length. While specific quantitative data for this particular crosslinker is sparse, the general principles of thiol-reactive crosslinking provide a solid foundation for the development of robust experimental protocols. Careful optimization of reaction conditions is essential to achieve the desired conjugation efficiency and to preserve the biological activity of the molecules of interest.

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